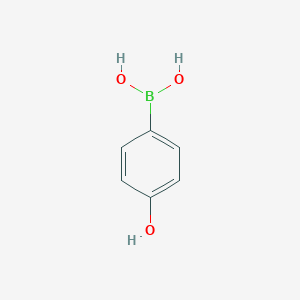

4-Hydroxyphenylboronic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(4-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COIQUVGFTILYGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00370250 | |

| Record name | 4-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71597-85-8 | |

| Record name | (4-Hydroxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71597-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00370250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid is a versatile organoboron compound that has garnered significant attention in organic synthesis and medicinal chemistry. Its unique chemical reactivity, particularly in cross-coupling reactions, and its ability to interact with diols have made it an invaluable tool in the synthesis of complex molecules and the development of chemical sensors. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, complete with detailed experimental protocols and visualizations to support researchers in their endeavors.

Chemical Properties and Structure

This compound, also known as 4-hydroxybenzeneboronic acid, is a white to off-white crystalline solid.[1][2] It is characterized by the presence of both a hydroxyl and a boronic acid functional group on a phenyl ring.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | (4-hydroxyphenyl)boronic acid | [2][3] |

| CAS Number | 71597-85-8 | |

| Molecular Formula | C₆H₇BO₃ | |

| Molecular Weight | 137.93 g/mol | |

| Melting Point | >230 °C | |

| Boiling Point | 351.4 ± 44.0 °C (Predicted) | [4] |

| Solubility | Soluble in Acetonitrile (B52724), DMSO, Methanol. Water solubility: 25 g/L. | [4] |

| pKa | 9.09 ± 0.10 (Predicted) | [4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

| Spectrum Type | Key Features | Reference(s) |

| ¹H NMR | Spectra available for viewing. | [1] |

| ¹³C NMR | Spectra available for viewing. | [1] |

| IR | Spectra available for viewing. | [3][5] |

| Mass Spectrometry | Spectra available for viewing. | [1] |

Molecular Structure and Crystal Geometry

The molecular structure of this compound has been investigated through co-crystallization studies.[6][7][8] These studies reveal the competitive nature of the boronic acid and the para-substituted phenolic group in forming intermolecular interactions, which is fundamental to its application in crystal engineering.[7][8] The boronic acid group can act as both a hydrogen bond donor and acceptor, contributing to the formation of various supramolecular structures.[8] Detailed crystallographic data, including bond lengths and angles, can be accessed through the Crystallography Open Database (COD) with identifiers 1547652, 7229589, 7229591, and 7236198.[3]

Key Applications and Experimental Protocols

This compound is a key reagent in several important organic transformations and has found applications in the development of sensors.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the formation of carbon-carbon bonds. This compound serves as an excellent coupling partner to introduce a hydroxyphenyl moiety.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), and a palladium catalyst such as Pd(OAc)₂ (0.01-0.5 mol%) and a phosphine (B1218219) ligand if required (e.g., dppf, 3 mol%).[9][10]

-

Solvent and Base: Add a suitable solvent (e.g., THF, DMF, or aqueous ethanol) and a base (e.g., K₂CO₃, 2.0-5.0 mmol).[9][10][11]

-

Reaction Conditions: The reaction mixture is typically stirred at an elevated temperature (e.g., 60-100 °C) under an inert atmosphere (e.g., argon or nitrogen) for a period ranging from a few hours to overnight.[10][11][12] Room temperature reactions are also possible with certain catalyst systems.[9]

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).[9][11] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.[9][12]

Chan-Lam Coupling

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, specifically aryl-nitrogen and aryl-oxygen bonds, using a copper catalyst. This compound can be coupled with amines or alcohols.

-

Reaction Setup: To a reaction vessel, add the amine or alcohol (1.0 mmol), this compound (1.0-2.0 equiv.), and a copper catalyst, typically Cu(OAc)₂ (1.0 equiv.).[13][14]

-

Solvent and Additives: A solvent such as dichloromethane (B109758) (DCM), methanol, or acetonitrile is used.[13] A base like pyridine (B92270) or 2,6-lutidine and sometimes molecular sieves are also added.[13][14]

-

Reaction Conditions: The reaction is often carried out at room temperature and open to the air, although heating may be required for less reactive substrates.[13][14] The reaction time can vary from hours to days.

-

Work-up and Purification: The reaction mixture is filtered (e.g., through Celite) and the filtrate is washed with saturated aqueous NaHCO₃ and brine.[13] The organic layer is dried and concentrated, and the product is purified by flash column chromatography.[13]

Carbohydrate Sensing

Phenylboronic acids are known to reversibly bind with diols, such as those found in carbohydrates like glucose. This interaction forms the basis of sensors for glucose monitoring.

-

Sensor Fabrication: A sensor is typically constructed by immobilizing a phenylboronic acid derivative (which can be synthesized from this compound) within a hydrogel or on a surface.[15][16][17]

-

Sample Incubation: The sensor is incubated in the sample solution (e.g., blood plasma or a buffer solution) containing glucose.[15][18] The pH of the sample is often controlled, for instance, at a physiological pH of 7.4.[15]

-

Signal Transduction: The binding of glucose to the boronic acid moiety induces a change in the physical or chemical properties of the sensor. This could be a change in color (colorimetric) or fluorescence, or a change in the diffraction wavelength of a holographic sensor.[15][19]

-

Detection and Quantification: The change in the signal is measured using an appropriate instrument (e.g., a spectrophotometer, fluorometer, or a dedicated reader). The magnitude of the change is correlated to the glucose concentration, often after calibration with standard glucose solutions.[15][16]

Detection of Reactive Oxygen Species (ROS)

Boronate-based fluorescent probes are effective for detecting reactive oxygen species, particularly hydrogen peroxide (H₂O₂). The principle involves the selective oxidation of the boronate group by ROS, leading to a change in fluorescence.

-

Probe Synthesis: A fluorescent probe is synthesized by incorporating a boronate ester group (derivable from this compound) into a fluorophore.[20]

-

Cellular Loading: The probe is introduced to living cells and incubated for a specific period (e.g., 30 minutes at 37 °C) to allow for cellular uptake.[21]

-

ROS Induction (Optional): To study the response to oxidative stress, cells can be treated with a ROS-inducing agent.

-

Fluorescence Imaging: After washing to remove the excess probe, the cells are imaged using a fluorescence microscope. An increase in fluorescence intensity indicates the presence of ROS that have reacted with the boronate probe.[21][22]

Conclusion

This compound is a cornerstone reagent in modern organic chemistry and chemical biology. Its well-defined chemical properties and versatile reactivity in cross-coupling reactions make it an indispensable building block for the synthesis of a wide array of organic molecules, including pharmaceuticals and materials. Furthermore, its ability to interact with diols has paved the way for the development of innovative sensors for biologically important molecules like glucose and for the detection of reactive oxygen species. The detailed protocols and workflows provided in this guide are intended to empower researchers to effectively utilize this compound in their scientific pursuits.

References

- 1. This compound(71597-85-8) 1H NMR spectrum [chemicalbook.com]

- 2. 369420010 [thermofisher.com]

- 3. This compound | C6H7BO3 | CID 2734360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. This compound(71597-85-8)FT-IR [m.chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. diva-portal.org [diva-portal.org]

- 8. diva-portal.org [diva-portal.org]

- 9. rsc.org [rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. rose-hulman.edu [rose-hulman.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 14. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 15. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Glucose Sensing with Phenylboronic Acid Functionalized Hydrogel-Based Optical Diffusers - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Diverse Fluorescent Probe Concepts for Detection and Monitoring of Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of Intracellular Reactive Oxidative Species Using the Fluorescent Probe Hydroxyphenyl Fluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid (CAS: 71597-85-8)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyphenylboronic acid, a versatile bifunctional molecule, has emerged as a critical building block in modern organic synthesis and medicinal chemistry. Its unique reactivity, attributed to the presence of both a boronic acid moiety and a phenolic hydroxyl group, allows for its extensive application in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of this compound, encompassing its chemical and physical properties, detailed synthesis protocols, and its significant role in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction. Furthermore, this document delves into its applications in drug discovery, highlighting its use in the development of kinase and signaling pathway inhibitors. Detailed experimental procedures, quantitative data, and visual representations of experimental workflows and relevant signaling pathways are provided to serve as a practical resource for researchers in the field.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. It is sparingly soluble in water but shows good solubility in various organic solvents. The presence of the hydroxyl group and the boronic acid functional group makes it a valuable intermediate for a wide range of chemical transformations.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 71597-85-8 | |

| Molecular Formula | C₆H₇BO₃ | |

| Molecular Weight | 137.93 g/mol | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | >230 °C | |

| Solubility | Soluble in methanol, ethanol, and acetone. | |

| pKa | 8.4 |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Peak Assignments |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.45 (s, 1H, -OH), 7.90 (s, 2H, -B(OH)₂), 7.63 (d, J=8.4 Hz, 2H, Ar-H), 6.72 (d, J=8.4 Hz, 2H, Ar-H) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.8, 136.8, 129.5, 114.9 |

| FTIR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 1605 (C=C stretch, aromatic), 1350 (B-O stretch), 1170 (C-O stretch) |

| Mass Spectrometry (EI) | m/z 138 (M⁺), 120 (M⁺ - H₂O), 92, 65 |

Synthesis of this compound

Several synthetic routes have been established for the preparation of this compound. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements.

Workflow for the Synthesis of this compound

Caption: Synthetic routes to this compound.

Table 3: Comparison of Synthesis Methods for this compound

| Method | Starting Material | Key Reagents | Typical Yield | Purity | Reference |

| Grignard Reaction | 4-Bromophenol | Mg, Trialkyl borate (B1201080), Protecting group (e.g., TBDMSCl) | 60-75% | >98% | [1][2][3] |

| Miyaura Borylation | 4-Iodophenol | Bis(pinacolato)diboron, Pd catalyst, Base | 70-85% | >99% | [4][5][6] |

| From 4-Methoxyphenylboronic acid | 4-Methoxyphenylboronic acid | BBr₃ or AlCl₃/Acetyl chloride | 73% | 99.1% (HPLC) | [7] |

Experimental Protocol: Synthesis via Grignard Reaction from 4-Bromophenol[3][4]

This protocol involves the protection of the hydroxyl group of 4-bromophenol, followed by Grignard reagent formation and subsequent reaction with a trialkyl borate.

Step 1: Protection of 4-Bromophenol

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous dichloromethane (B109758) (DCM), add triethylamine (B128534) (1.2 eq).

-

Cool the mixture to 0 °C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and extract with DCM.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected 4-bromophenol.

Step 2: Grignard Reaction and Borylation

-

Activate magnesium turnings (1.5 eq) with a small crystal of iodine in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere.

-

Add a solution of the protected 4-bromophenol (1.0 eq) in anhydrous THF dropwise to the activated magnesium.

-

Maintain the reaction temperature below 40 °C. After the addition is complete, stir the mixture for 1 hour at room temperature.

-

Cool the Grignard reagent to -78 °C and add a solution of trimethyl borate (1.2 eq) in anhydrous THF dropwise.

-

Allow the reaction to slowly warm to room temperature and stir for 12 hours.

Step 3: Deprotection and Isolation

-

Quench the reaction by the slow addition of aqueous HCl (2 M) at 0 °C until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the crude product, add a solution of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) (1.1 eq) in THF and stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization to yield this compound.

Applications in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a key coupling partner in the Suzuki-Miyaura reaction, a powerful method for the formation of carbon-carbon bonds. This reaction is widely used in the synthesis of biaryls, which are common structural motifs in pharmaceuticals and functional materials.

Workflow for a Typical Suzuki-Miyaura Coupling Reaction

References

- 1. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Miyaura Borylation Reaction [organic-chemistry.org]

- 6. medium.com [medium.com]

- 7. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid (4-HPBA) is a versatile organoboron compound widely utilized in organic synthesis, particularly as a key building block in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. Its bifunctional nature, possessing both a reactive boronic acid moiety and a phenolic hydroxyl group, makes it an invaluable reagent for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-HPBA, complete with experimental protocols and detailed spectral analysis to support its effective use in research and development.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a quick reference for laboratory use.

General and Physical Properties

This table outlines the fundamental physical characteristics of 4-HPBA.

| Property | Value | Experimental Protocol |

| Molecular Formula | C₆H₇BO₃ | Not Applicable |

| Molecular Weight | 137.93 g/mol [1] | Not Applicable |

| Appearance | Off-white to light brown powder[1][2] | Visual Inspection |

| Melting Point | >230 °C (decomposes)[1] | A small, finely powdered sample is packed into a capillary tube and heated slowly in a calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube). The temperature range from the first appearance of liquid to complete liquefaction is recorded. Due to decomposition, the melting point is often observed as a darkening and shrinking of the material over a broad range. |

| Boiling Point | 351.4 ± 44.0 °C (Predicted)[1] | Due to the high melting point and tendency to decompose, the experimental determination of the boiling point is not practical. The predicted value is obtained from computational models. |

| pKa | 9.09 ± 0.10 (Predicted)[1] | Potentiometric Titration: A known concentration of 4-HPBA is dissolved in a suitable solvent (e.g., water or a water/co-solvent mixture). The solution is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH is monitored using a calibrated pH meter. The pKa is determined from the half-equivalence point of the titration curve. UV-Vis Spectrophotometry: The UV-Vis spectrum of 4-HPBA is recorded in a series of buffer solutions of varying pH. The change in absorbance at a specific wavelength, corresponding to the protonated and deprotonated forms, is used to calculate the pKa. |

Solubility Profile

This table details the solubility of 4-HPBA in various common laboratory solvents.

| Solvent | Solubility | Experimental Protocol |

| Water | 25 g/L[1] | Gravimetric Method: An excess amount of 4-HPBA is added to a known volume of water at a specified temperature (e.g., 25 °C). The mixture is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered, and a known volume of the filtrate is evaporated to dryness. The weight of the remaining solid is used to calculate the solubility. |

| Acetonitrile (B52724) | Soluble[1][2] | Visual Method: A small, weighed amount of 4-HPBA is added incrementally to a known volume of acetonitrile at a constant temperature with stirring. The point at which the solid completely dissolves is noted to determine the approximate solubility. For quantitative measurement, a saturated solution is prepared and analyzed by a suitable technique like HPLC. |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][2] | Visual Method: Similar to the protocol for acetonitrile, 4-HPBA is added portion-wise to a known volume of DMSO. The high solubility may require the preparation of a saturated solution followed by quantitative analysis to determine the exact solubility. |

| Methanol (B129727) | Soluble[1][2][3] | Visual Method: A weighed amount of 4-HPBA is gradually added to a known volume of methanol with agitation until dissolution is complete. For a more precise value, a saturated solution can be prepared and its concentration determined. |

Spectroscopic Data and Analysis

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

-

Spectrum: A representative ¹H NMR spectrum of this compound is typically run in a deuterated solvent such as DMSO-d₆.

-

Peak Assignments:

-

~9.5-10.0 ppm (singlet, 1H): This downfield signal corresponds to the acidic proton of the phenolic hydroxyl group (-OH).

-

~7.8-8.2 ppm (broad singlet, 2H): This broad signal is attributed to the two acidic protons of the boronic acid group (-B(OH)₂).

-

~7.5-7.7 ppm (doublet, 2H): These are the aromatic protons ortho to the boronic acid group.

-

~6.7-6.9 ppm (doublet, 2H): These are the aromatic protons meta to the boronic acid group (ortho to the hydroxyl group).

-

¹³C NMR Spectroscopy

-

Spectrum: The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

-

Peak Assignments (in DMSO-d₆):

-

~160 ppm: Quaternary aromatic carbon attached to the hydroxyl group.

-

~135-140 ppm: Aromatic carbons ortho to the boronic acid group.

-

~130 ppm (broad): Quaternary aromatic carbon attached to the boronic acid group. The broadness is due to quadrupolar relaxation of the adjacent boron nucleus.

-

~115-120 ppm: Aromatic carbons meta to the boronic acid group.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Spectrum: The FTIR spectrum reveals the presence of key functional groups.

-

Peak Assignments (Solid State, KBr pellet):

-

~3200-3600 cm⁻¹ (broad): O-H stretching vibrations from both the phenolic hydroxyl and the boronic acid hydroxyl groups, exhibiting significant hydrogen bonding.

-

~1600 cm⁻¹ and ~1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

-

~1300-1400 cm⁻¹: In-plane O-H bending and B-O stretching vibrations.

-

~1100-1200 cm⁻¹: C-O stretching of the phenolic group.

-

~800-900 cm⁻¹: Out-of-plane C-H bending vibrations of the para-substituted aromatic ring.

-

Mass Spectrometry

-

Spectrum: The mass spectrum provides information about the molecular weight and fragmentation pattern.

-

Fragmentation Analysis (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 138) may be observed, though it can be weak due to the lability of the boronic acid group.

-

Major Fragments: Common fragmentation pathways involve the loss of water (H₂O) from the boronic acid moiety, leading to the formation of a boroxine (B1236090) (trimer) or other dehydrated species. Cleavage of the C-B bond can also occur, resulting in fragments corresponding to the hydroxyphenyl cation.

-

Chemical Properties and Reactivity

Suzuki-Miyaura Coupling Reaction

This compound is a cornerstone reagent in Suzuki-Miyaura cross-coupling reactions, enabling the formation of a C-C bond between the phenyl ring of 4-HPBA and an aryl or vinyl halide/triflate. This reaction is fundamental in the synthesis of biaryls and other conjugated systems.

References

4-Hydroxyphenylboronic Acid: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of 4-hydroxyphenylboronic acid, a versatile reagent with significant applications in organic synthesis and drug discovery. Understanding these fundamental physicochemical properties is critical for its effective use in experimental design, process development, and formulation.

Solubility Profile

This compound exhibits a range of solubilities in various solvents, a key consideration for its application in different reaction and purification conditions. The available quantitative and qualitative solubility data are summarized below.

Table 1: Solubility of this compound

| Solvent | Solubility | Temperature (°C) | Notes |

| Water | 25 g/L[1][2][3] | Not Specified | - |

| Acetonitrile (B52724) | Soluble[1][3] | Not Specified | Qualitative data. |

| Dimethyl Sulfoxide (DMSO) | Soluble[1][3] | Not Specified | Qualitative data. |

| Methanol | Soluble[1][3] | Not Specified | Qualitative data. |

Stability Characteristics

The stability of this compound is influenced by several factors, including temperature, pH, and light exposure. Boronic acids, in general, are susceptible to certain degradation pathways.

Key Stability Considerations:

-

Thermal Stability: this compound has a high melting point, recorded as >230 °C, suggesting good thermal stability in its solid form.[1][4] However, like other boronic acids, it can undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. Thermogravimetric analysis (TGA) can be employed to quantitatively assess its thermal decomposition profile.[5]

-

pH-Dependent Stability: The stability of this compound in solution is pH-dependent. Both acidic and basic conditions can potentially lead to degradation. A systematic study of degradation kinetics across a pH range is crucial for optimizing solution-phase applications and storage.[6]

-

Oxidative Stability: Boronic acids can be susceptible to oxidation. The presence of oxidizing agents may lead to the degradation of the boronic acid moiety.

-

Photostability: Exposure to light, particularly UV radiation, can induce degradation of organic molecules. Photostability studies are essential to determine appropriate handling and storage conditions to prevent photodegradation.[7]

Table 2: Summary of Stability Profile and Potential Degradation Pathways

| Condition | Stability Profile | Potential Degradation Pathway(s) |

| Thermal | High melting point (>230 °C) indicates good solid-state thermal stability.[1][4] | Dehydration to form boroxines (cyclic anhydrides). |

| pH | Stability is pH-dependent. | Acid- or base-catalyzed hydrolysis and other degradation reactions. |

| Oxidative | Susceptible to oxidation. | Oxidation of the boronic acid group. |

| Photochemical | Potential for photodegradation upon light exposure. | Photolytic cleavage or rearrangement. |

Experimental Protocols

Determination of Solubility

A common method for determining the solubility of a solid compound in a liquid solvent is the isothermal equilibrium method.

Protocol: Isothermal Equilibrium Solubility Determination

-

Sample Preparation: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to ensure a clear supernatant.

-

Quantification: Carefully withdraw a known volume of the supernatant. Analyze the concentration of this compound in the supernatant using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility in the desired units (e.g., g/L, mg/mL, or mol/L).

Stability Assessment: A Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for accurately assessing the degradation of a compound. An HPLC-UV method is commonly employed for this purpose.

Protocol: Development and Use of a Stability-Indicating HPLC-UV Method

-

Method Development:

-

Column Selection: A reversed-phase C18 column is a common starting point.

-

Mobile Phase Selection: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve good separation of the parent compound from its potential degradation products.

-

Detection: A UV detector set at a wavelength where this compound and its expected degradation products have significant absorbance.

-

-

Forced Degradation Studies: To demonstrate the stability-indicating nature of the method, subject solutions of this compound to forced degradation under various stress conditions:

-

Acidic Hydrolysis: Treat with an acid (e.g., 0.1 M HCl) at an elevated temperature (e.g., 60-80 °C).

-

Basic Hydrolysis: Treat with a base (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: Treat with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Heat the solution at a high temperature (e.g., 80 °C).

-

Photodegradation: Expose the solution to a controlled light source (e.g., a photostability chamber).

-

-

Method Validation: Validate the developed HPLC method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the parent peak from all degradation product peaks.

-

Stability Study:

-

Prepare solutions of this compound in the desired solvent systems and store them under the specified conditions (e.g., different temperatures and light exposures).

-

At predetermined time points, withdraw aliquots of the samples and analyze them using the validated stability-indicating HPLC method.

-

Quantify the remaining concentration of this compound and any major degradation products to determine the degradation kinetics.

-

Visualization of Key Applications and Pathways

Suzuki-Miyaura Coupling Reaction

This compound is a key reactant in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[1][3][4]

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Inhibition of PDK1 Signaling Pathway

This compound has been identified as an inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1), a key enzyme in the PI3K/AKT signaling pathway, which is often dysregulated in cancer.

Caption: Inhibition of the PDK1 signaling pathway.

Role in Sonic Hedgehog Signaling Pathway

This compound has been investigated for its role in modulating the Sonic Hedgehog (Shh) signaling pathway, which is crucial in embryonic development and has been implicated in cancer.

Caption: Modulation of the Sonic Hedgehog signaling pathway.

References

- 1. This compound CAS#: 71597-85-8 [amp.chemicalbook.com]

- 2. echemi.com [echemi.com]

- 3. This compound | 71597-85-8 [chemicalbook.com]

- 4. 4-羟基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. A Systematic Degradation Kinetics Study of Dalbavancin Hydrochloride Injection Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Degradation kinetics of pharmaceuticals and personal care products in surface waters: photolysis vs biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemistry of 4-Hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and diverse applications of 4-hydroxyphenylboronic acid. It is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science.

Introduction

This compound is a versatile organic compound that has garnered significant attention in various scientific disciplines. Its unique chemical reactivity, particularly its participation in palladium-catalyzed cross-coupling reactions and its ability to form reversible covalent bonds with diols, makes it an invaluable tool in synthetic chemistry and a key building block for the development of novel pharmaceuticals, diagnostic agents, and advanced materials. This guide will delve into the core chemistry of this compound, providing detailed experimental protocols, quantitative data, and visual representations of key chemical processes.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇BO₃ | [1] |

| Molecular Weight | 137.93 g/mol | [1] |

| Melting Point | >230 °C | [1] |

| pKa | 9.09 ± 0.10 (Predicted) | |

| Solubility | Soluble in Acetonitrile, DMSO, Methanol. Water solubility: 25 g/L. | |

| Appearance | Off-white to light brown powder | |

| CAS Number | 71597-85-8 | [1] |

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. A common and effective method involves the protection of the hydroxyl group of 4-bromophenol (B116583), followed by Grignard reagent formation, reaction with a borate (B1201080) ester, and subsequent deprotection.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol for Synthesis

This protocol describes a two-step synthesis of this compound starting from 4-bromophenol.

Step 1: Synthesis of 1-Bromo-4-(tert-butyldimethylsilyloxy)benzene

-

To a solution of 4-bromophenol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq) and tert-butyldimethylsilyl chloride (TBDMSCl, 1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Pour the reaction mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product, which can be purified by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of this compound

-

To a solution of 1-bromo-4-(tert-butyldimethylsilyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C, add n-butyllithium (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise and allow the reaction to warm to room temperature overnight.

-

Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Acidify the mixture with 2 M HCl to a pH of approximately 2.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).

Key Chemical Reactions and Applications

This compound is a key participant in several important organic reactions, most notably the Suzuki-Miyaura and Chan-Lam cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful method for the formation of carbon-carbon bonds.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

This protocol describes a typical Suzuki-Miyaura coupling reaction between this compound and an aryl bromide.

-

In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene (B28343) and water (e.g., 4:1 v/v).

-

Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

The yield of the Suzuki-Miyaura coupling reaction is influenced by various factors, including the nature of the aryl halide, the catalyst, the base, and the solvent. Table 2 provides representative yields for the coupling of this compound with different aryl halides.

Table 2: Representative Yields for Suzuki-Miyaura Coupling of this compound

| Aryl Halide | Catalyst | Base | Solvent | Yield (%) | Reference |

| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 92 | [2] |

| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Na₂CO₃ | DME/H₂O | 88 | |

| 4-Bromobenzonitrile | Pd₂(dba)₃/SPhos | K₃PO₄ | Dioxane/H₂O | 95 | |

| 2-Bromotoluene | Pd(OAc)₂/PCy₃ | K₃PO₄ | Toluene/H₂O | 85 |

Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine or an alcohol.

Caption: General scheme of the Chan-Lam C-N coupling reaction.

This protocol outlines a general procedure for the Chan-Lam N-arylation of an amine with this compound.

-

To a mixture of the amine (1.0 eq) and this compound (1.5 eq) in a suitable solvent (e.g., dichloromethane (B109758) or methanol), add a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%).

-

Add a base, such as pyridine (B92270) or triethylamine (B128534) (2.0 eq).

-

Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude product by column chromatography on silica gel.

The efficiency of the Chan-Lam coupling can vary depending on the nucleophile and reaction conditions. Table 3 presents some example yields.

Table 3: Representative Yields for Chan-Lam Coupling with this compound

| Nucleophile | Copper Catalyst | Base | Solvent | Yield (%) | Reference |

| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 85 | [3] |

| Imidazole | CuI | Cs₂CO₃ | DMF | 92 | [4] |

| Phenol | Cu(OAc)₂ | Et₃N | CH₂Cl₂ | 78 | [5] |

| Benzylamine | Cu(OAc)₂ | Pyridine | MeOH | 75 |

Applications in Sensing

The ability of boronic acids to form reversible covalent bonds with 1,2- and 1,3-diols makes them excellent candidates for the development of sensors for saccharides, such as glucose.[6]

Principle of Glucose Sensing

Caption: Principle of glucose sensing using this compound.

Experimental Protocol for Glucose Sensor Fabrication (Electrochemical)

This protocol provides a general outline for the fabrication of an electrochemical glucose sensor.[7]

-

Electrode Preparation: Start with a clean electrode surface (e.g., glassy carbon or gold).

-

Immobilization of this compound:

-

Functionalize the electrode surface with a suitable linker molecule that can react with the hydroxyl group of this compound.

-

Alternatively, electropolymerize a film containing this compound moieties onto the electrode surface.

-

-

Blocking of Non-specific Binding Sites: Treat the electrode with a blocking agent (e.g., bovine serum albumin) to prevent non-specific binding.

-

Calibration: Calibrate the sensor by measuring the electrochemical response (e.g., current change) to known concentrations of glucose in a buffer solution.

Quantitative Data for Diol Binding

The binding affinity of this compound to various diols is a critical parameter for sensor development. Binding constants (Kₐ) are typically determined using techniques such as fluorescence spectroscopy or isothermal titration calorimetry.

Table 4: Binding Constants of Phenylboronic Acid Derivatives with Diols

| Diol | Boronic Acid Derivative | Binding Constant (Kₐ, M⁻¹) | pH | Reference |

| Glucose | Phenylboronic acid | 110 | 7.4 | |

| Fructose | Phenylboronic acid | 4370 | 7.4 | |

| Catechol | Phenylboronic acid | ~800 | 7.4 | [8] |

| Sorbitol | Unhindered boronic acids | Varies with pKa | 7.4 | [6] |

Applications in Bioconjugation

This compound and its derivatives are increasingly used in bioconjugation chemistry to label and modify biomolecules such as proteins and carbohydrates.[9]

General Strategy for Antibody Conjugation

A common strategy involves the activation of the hydroxyl group of this compound to create a reactive ester, which can then react with amine groups (e.g., lysine (B10760008) residues) on an antibody.

Caption: General workflow for antibody conjugation with this compound.

Experimental Protocol for Protein Bioconjugation (General)

This protocol provides a general guideline for the conjugation of a protein with an activated this compound derivative.

-

Activation of this compound: React this compound with N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) in an appropriate organic solvent to form the NHS ester.

-

Protein Preparation: Prepare a solution of the protein (e.g., an antibody) in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.5. The protein concentration should typically be in the range of 1-10 mg/mL.

-

Conjugation Reaction: Add the activated this compound NHS ester (dissolved in a small amount of a water-miscible organic solvent like DMSO) to the protein solution. The molar ratio of the activated boronic acid to the protein will need to be optimized for the desired degree of labeling.

-

Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours or at 4 °C overnight.

-

Purification: Remove the unreacted labeling reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.

-

Characterization: Characterize the conjugate to determine the degree of labeling and confirm that the biological activity of the protein is retained.

Spectroscopic Data

Spectroscopic data is essential for the characterization of this compound.

Table 5: Spectroscopic Data for this compound

| Technique | Data | Reference |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 9.45 (s, 1H, -OH), 7.85 (s, 2H, -B(OH)₂), 7.58 (d, J=8.4 Hz, 2H, Ar-H), 6.70 (d, J=8.4 Hz, 2H, Ar-H) | [10] |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 158.5, 136.8, 130.0, 114.2 | |

| FT-IR (KBr, cm⁻¹) | 3400-3200 (O-H stretch, broad), 1605, 1500 (C=C stretch, aromatic), 1350 (B-O stretch) | [11] |

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as an irritant.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a remarkably versatile and valuable compound in modern chemistry. Its participation in robust and efficient cross-coupling reactions has revolutionized the synthesis of complex organic molecules, while its unique interaction with diols has paved the way for innovative sensor and bioconjugation technologies. This guide has provided a detailed overview of the fundamental chemistry of this compound, offering practical experimental protocols and quantitative data to aid researchers in its effective utilization. As research continues to uncover new applications, the importance of this compound in science and technology is set to grow even further.

References

- 1. 4-羟基苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. Chan-Lam Coupling [organic-chemistry.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Chan–Lam coupling - Wikipedia [en.wikipedia.org]

- 6. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Fabrication of a High-Performance Electrochemical Glucose Sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.ru [2024.sci-hub.ru]

- 9. chemimpex.com [chemimpex.com]

- 10. This compound(71597-85-8) 1H NMR spectrum [chemicalbook.com]

- 11. This compound, 97% 1 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

An In-depth Technical Guide to 4-Hydroxyphenylboronic Acid for Researchers and Scientists

An Introduction to a Versatile Reagent in Modern Chemistry

4-Hydroxyphenylboronic acid, a white to off-white crystalline solid, has emerged as a cornerstone in organic synthesis and medicinal chemistry.[1][2] Its unique bifunctional nature, possessing both a nucleophilic hydroxyl group and a versatile boronic acid moiety, allows for a wide array of chemical transformations. This guide provides a comprehensive overview of its key features, synthesis, and applications, tailored for professionals in research, development, and drug discovery.

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective application in research and synthesis. The compound is characterized by its high melting point and solubility in various organic solvents.

| Property | Value | Reference |

| CAS Number | 71597-85-8 | |

| Molecular Formula | C6H7BO3 | [2][3] |

| Molecular Weight | 137.93 g/mol | [2] |

| Appearance | White to off-white or brown powder/crystal | [4][5] |

| Melting Point | >230 °C | [2][4][6] |

| Boiling Point | 351.4 °C at 760 mmHg | [2] |

| Density | 1.32 g/cm3 | [2] |

| Water Solubility | 25 g/L | [2] |

| pKa | 9.09 ± 0.10 | [2] |

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through various routes. Below are detailed protocols for two common methods.

Method 1: Demethylation of 4-Methoxyphenylboronic Acid

This method involves the demethylation of the more readily available 4-methoxyphenylboronic acid.

Experimental Protocol:

-

Under a nitrogen atmosphere, add 1.5 kg of 4-methoxyphenylboronic acid and 20 L of toluene (B28343) to a 30 L glass reactor.

-

Add 1.17 kg of acetyl chloride to the mixture.

-

Cool the reaction mixture to a temperature between -10 and 0 °C and stir for 1 hour.

-

Add 267 g of anhydrous aluminum chloride to the mixture in batches.

-

Increase the temperature to 80 °C and continue stirring for 3-5 hours, monitoring the reaction progress using thin-layer chromatography (TLC).

-

Once the starting material is consumed, quench the reaction by adding a 2 M sodium hydroxide (B78521) solution until the pH reaches 11-12.

-

Separate and discard the organic layer.

-

Adjust the pH of the aqueous layer to 2 using a 6 M hydrochloric acid solution.

-

Extract the aqueous layer twice with 15 L of ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and then dry.

-

Recrystallize the product from an acetone/n-heptane mixture to obtain white crystals of this compound.[7]

Method 2: From 4-Bromophenol (B116583) via Grignard Reaction

This synthetic route utilizes 4-bromophenol as the starting material and proceeds through a Grignard reagent intermediate.

Experimental Protocol:

-

In a 100 ml three-neck flask, combine 17 g (0.1 mol) of 4-bromophenol, 16.5 g (0.11 mol) of tert-butyldimethylsilyl chloride, 30 ml of N,N-Dimethylformamide (DMF), 20 ml of triethylamine, and 0.1 g of 4-Dimethylaminopyridine (DMAP).

-

Stir the reaction mixture at room temperature for 24 hours.

-

After the reaction is complete, add equal volumes of water and petroleum ether. Separate the organic layer, wash it with water until neutral, and remove the solvent by rotary evaporation to yield a colorless oily liquid (1-bromo-4-((tert-butyldimethylsilyl)oxy)benzene).

-

In a separate 250 ml three-neck flask, add 2.6 g (0.11 mol) of magnesium turnings, a crystal of iodine, and 50 ml of tetrahydrofuran (B95107) (THF).

-

Slowly add a solution of 28.7 g (0.1 mol) of the previously prepared silyl-protected bromophenol in 20 ml of THF to initiate the Grignard reaction. Maintain the reaction temperature below 35 °C.

-

After the addition is complete, stir the mixture at room temperature for 1 hour.

-

Cool the reaction mixture to -65 °C and slowly add a solution of 11.44 g (0.11 mol) of trimethyl borate (B1201080) in 60 ml of THF, maintaining the temperature at -60 °C.

-

Allow the mixture to warm to -30 °C and then acidify to a pH of 1 with concentrated hydrochloric acid.

-

Transfer the reaction mixture to a separatory funnel, wash with saturated brine until neutral, and remove the solvent by rotary evaporation.

-

Recrystallize the resulting white solid from petroleum ether to obtain this compound.[8]

Key Reactions and Applications in Research and Development

This compound is a versatile building block, primarily utilized in palladium-catalyzed cross-coupling reactions.[9][10]

Suzuki-Miyaura Coupling

The most prominent application of this compound is in the Suzuki-Miyaura coupling reaction, a powerful method for forming carbon-carbon bonds.[1][9][10] This reaction is instrumental in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[1]

Caption: Generalized Suzuki-Miyaura Coupling Reaction.

Other Important Reactions

Beyond the Suzuki-Miyaura coupling, this compound is also employed in:

-

Stille Coupling: Another palladium-catalyzed reaction for C-C bond formation.[9]

-

Palladium-catalyzed Aminocarbonylation: For the synthesis of amides.[9]

-

Cu₂O-catalyzed Aerobic Oxidative Cross-coupling: Used in the synthesis of tetrazoles.[9]

Applications in Drug Discovery and Materials Science

The versatility of this compound makes it a valuable intermediate in the development of new therapeutic agents and advanced materials.[1]

-

Drug Discovery: It serves as a scaffold for synthesizing molecules with potential biological activity.[1] For instance, it has been used to prepare:

-

Materials Science: this compound is utilized in the synthesis of:

Synthetic Workflow and Logic

The synthesis of complex molecules using this compound often follows a logical workflow that begins with the strategic choice of starting materials and coupling partners.

Caption: A typical synthetic workflow involving this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. lookchem.com [lookchem.com]

- 3. This compound | C6H7BO3 | CID 2734360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 71597-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound | 71597-85-8 [chemicalbook.com]

- 7. Page loading... [wap.guidechem.com]

- 8. Page loading... [wap.guidechem.com]

- 9. This compound = 95.0 71597-85-8 [sigmaaldrich.com]

- 10. nbinno.com [nbinno.com]

The Boronic Acid Group in 4-Hydroxyphenylboronic Acid: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the core functionalities of 4-Hydroxyphenylboronic acid. This document elucidates the properties of its boronic acid group, providing a comprehensive overview of its synthesis, reactivity, and applications in key scientific domains.

Core Properties of this compound

This compound is a white to off-white crystalline solid, valued for its dual reactivity stemming from the boronic acid and hydroxyl functional groups.[1][2] This versatility makes it a critical building block in organic synthesis and medicinal chemistry.[1][3]

Physical and Chemical Properties

The intrinsic properties of this compound are fundamental to its application in various chemical transformations. A summary of its key physical and chemical data is presented below.

| Property | Value |

| Molecular Formula | C₆H₇BO₃ |

| Molecular Weight | 137.93 g/mol [4] |

| Melting Point | >230 °C |

| pKa | 9.09 ± 0.10 (Predicted)[2] |

| Water Solubility | 25 g/L[2] |

| Appearance | Off-white to light brown powder[1][2] |

Structural Parameters of the Boronic Acid Group

The geometry of the boronic acid group is central to its reactivity, particularly its ability to interact with diols. While a specific crystallographic information file (CIF) for this compound was not retrieved to provide exact experimental bond lengths and angles, typical values for arylboronic acids are well-established. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron.

| Parameter | Typical Value |

| C-B Bond Length | ~1.55 Å |

| B-O Bond Length | ~1.37 Å |

| O-B-O Bond Angle | ~120°[5] |

| C-B-O Bond Angle | ~120° |

Synthesis of this compound

Several synthetic routes to this compound have been established, with the choice of method often depending on the starting materials, desired scale, and purity requirements. Below are detailed protocols for two common methods.

Synthesis from 4-Bromophenol (B116583)

This widely used method involves the protection of the hydroxyl group, followed by a Grignard reaction and subsequent borylation and deprotection.[6][7]

Experimental Protocol:

-

Protection of the Hydroxyl Group:

-

In a 100 mL three-necked flask, combine 17 g (0.1 mol) of 4-bromophenol, 16.5 g (0.11 mol) of tert-butyldimethylsilyl chloride, 30 mL of DMF, 20 mL of triethylamine, and 0.1 g of DMAP.[6]

-

Stir the reaction mixture at room temperature for 24 hours.[6]

-

After the reaction, add equal volumes of water and petroleum ether. Separate the organic layer, wash with water until neutral, and remove the solvent by rotary evaporation to yield the protected intermediate.[3]

-

-

Grignard Reaction and Borylation:

-

In a 250 mL three-necked flask, add 2.6 g (0.11 mol) of magnesium turnings, a crystal of iodine, and 50 mL of anhydrous tetrahydrofuran (B95107) (THF).[6]

-

Add a small amount of the protected 4-bromophenol derivative in 20 mL of THF to initiate the Grignard reaction, then add the remainder dropwise, maintaining the temperature below 35°C.[8]

-

Stir for 1 hour at room temperature after the addition is complete.[8]

-

Cool the reaction mixture to -65°C and slowly add 11.44 g (0.11 mol) of trimethyl borate (B1201080) in 60 mL of THF, maintaining the temperature at -60°C.[6]

-

Allow the mixture to warm to -30°C and then acidify with concentrated hydrochloric acid to a pH of 1.[6]

-

-

Deprotection and Purification:

-

Extract the product with ethyl acetate. Wash the organic layer with saturated brine until neutral.[6]

-

To the organic phase, add 28.71 g (0.11 mol) of tetrabutylammonium (B224687) fluoride (B91410) and stir at room temperature for 24 hours to remove the silyl (B83357) protecting group.[3]

-

Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., acetone/n-heptane) to obtain this compound as a white solid.[3][9] A yield of 68% has been reported for this method.[3]

-

Synthesis from 4-Methoxyphenylboronic Acid

This method involves the deprotection of the methyl ether of 4-methoxyphenylboronic acid.

Experimental Protocol:

-

Under a nitrogen atmosphere, add 1.5 kg of 4-methoxyphenylboronic acid to 20 L of toluene (B28343) and 1.17 kg of acetyl chloride in a 30 L glass reactor.[3]

-

Cool the mixture to -10 to 0°C and stir for 1 hour.[3]

-

Add 267 g of anhydrous aluminum chloride in batches.[3]

-

Raise the temperature to 80°C and stir for 3-5 hours until the starting material is consumed, as monitored by TLC.[3]

-

Quench the reaction with 2 M sodium hydroxide (B78521) solution to a pH of 11-12.[3]

-

Separate and discard the organic layer. Adjust the aqueous layer to pH 2 with 6 M hydrochloric acid.[3]

-

Extract the aqueous layer twice with 15 L of ethyl acetate.[3]

-

Wash the combined organic layers with saturated brine, dry, and recrystallize from acetone/n-heptane to yield this compound. A yield of 73% and an HPLC purity of 99.1% have been reported for this method.[3]

References

- 1. HPLC Separation of Aromatic Boronic Acids on Primesep P | SIELC Technologies [sielc.com]

- 2. lookchem.com [lookchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C6H7BO3 | CID 2734360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. reddit.com [reddit.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 8. promega.com [promega.com]

- 9. m.youtube.com [m.youtube.com]

Preliminary Investigation of 4-Hydroxyphenylboronic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-hydroxyphenylboronic acid and its derivatives, focusing on their synthesis, biological activities, and applications in drug discovery and development. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in medicinal chemistry and related fields.

Introduction

This compound is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1] Its bifunctional nature, possessing both a reactive boronic acid moiety and a modifiable hydroxyl group, makes it an attractive scaffold for the synthesis of a diverse range of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[1] The incorporation of the this compound motif into molecules has been shown to modulate their biological activity, offering a promising avenue for the development of novel therapeutics. This guide will delve into specific applications of its derivatives as inhibitors of key signaling pathways and as antibacterial agents.

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative biological data for various derivatives of this compound, categorized by their therapeutic target.

Table 1: PDK1 Inhibitory Activity of 2-Anilino-4-aryl-8H-purine Derivatives

| Compound | Structure | PDK1 IC50 (nM) | Cell Proliferation IC50 (µM) | Reference |

| 1 | 2-((4-methoxyphenyl)amino)-4-(4-hydroxyphenyl)-8H-purine | 50 | 1.2 | [1] |

| 2 | 2-((4-chlorophenyl)amino)-4-(4-hydroxyphenyl)-8H-purine | 30 | 0.8 | [1] |

| 3 | 2-((3,4-dimethylphenyl)amino)-4-(4-hydroxyphenyl)-8H-purine | 75 | 2.5 | [1] |

| GSK2334470 | (Reference Compound) | ~10 | - | [2] |

Table 2: Hedgehog Signaling Inhibitory Activity of Estrone-Derived Analogs

| Compound | Structure | Inhibition of SHH Signaling at 5 µM (%) | Reference |

| 4 | Estrone-derived analog | 70% | [3] |

| 5 | C-3 deoxy analog of 4 | 80% | [3] |

| Cyclopamine | (Reference Compound) | Comparable to 4 and 5 | [4] |

Table 3: Antibacterial Activity of Benzoxaborole and Other Derivatives

| Compound | Target Organism | MIC (µg/mL) | Reference |

| AN11527 (Benzoxaborole) | Escherichia coli (TolC mutant) | 6.25 | [5] |

| Benzosiloxaborole Derivative 1 | Staphylococcus aureus (MSSA) | 0.39 - 3.12 | [6] |

| Benzosiloxaborole Derivative 2 | Staphylococcus aureus (MRSA) | 0.39 - 3.12 | [6] |

| 3-((4-hydroxyphenyl)amino)propanoic acid hydrazone 14 | Candida auris | 0.5 - 64 | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid dihydrazide 6 | Pseudomonas aeruginosa AR-1114 | 32 | [7] |

| 3-((4-hydroxyphenyl)amino)propanoic acid dihydrazide 6 | Acinetobacter baumannii AR-0273 | 32 | [7] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of key this compound derivatives.

General Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura cross-coupling reaction is a fundamental method for the synthesis of biaryl compounds from aryl halides and arylboronic acids.[8]

Materials:

-

Aryl halide (1.0 mmol)

-

This compound (1.2 mmol)

-

Palladium(II) acetate (B1210297) (Pd(OAc)2) (0.02 mmol)

-

Triphenylphosphine (PPh3) (0.08 mmol)

-

2M Aqueous sodium carbonate (Na2CO3) solution (2.0 mL)

-

n-Propanol (20 mL)

-

Ethyl acetate

-

Brine

Procedure:

-

To a round-bottom flask, add the aryl halide, this compound, and n-propanol.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add palladium(II) acetate, triphenylphosphine, and the aqueous sodium carbonate solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and add water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.[8]

Synthesis of 2-Anilino-4-(4-hydroxyphenyl)-8H-purine Derivatives (PDK1 Inhibitors)

Starting Materials:

-

2,4-Dichloro-8H-purine

-

Appropriate aniline (B41778) derivative

-

This compound

-

Palladium catalyst (e.g., Pd(PPh3)4)

-

Base (e.g., K2CO3)

-

Solvent (e.g., Dioxane/water)

Step 1: Nucleophilic Aromatic Substitution

-

React 2,4-dichloro-8H-purine with the desired aniline derivative in the presence of a base to selectively substitute the chlorine at the 2-position.

Step 2: Suzuki-Miyaura Coupling

-

Couple the resulting 2-anilino-4-chloro-8H-purine with this compound using a palladium catalyst and a base in a suitable solvent system.[9]

-

Purify the final product by chromatography.

Synthesis of Estrone-Derived Hedgehog Signaling Inhibitors

The synthesis of these complex molecules involves a multi-step process starting from estrone (B1671321). The 4-hydroxyphenyl group can be introduced via a Suzuki coupling at a suitable position on the steroid scaffold.

General Procedure Outline:

-

Functionalize the estrone backbone to introduce a halide or triflate for subsequent coupling.

-

Perform a Suzuki-Miyaura coupling reaction with this compound to introduce the key aryl moiety.

-

Carry out further synthetic transformations to construct the final heterocyclic ring system.[3]

Synthesis of Benzoxaboroles

Benzoxaboroles can be synthesized through various methods. One common approach involves the intramolecular cyclization of an ortho-substituted phenylboronic acid.

Example Protocol:

-

Start with a suitably substituted 2-bromophenol.

-

Protect the hydroxyl group.

-

Perform a metal-halogen exchange followed by reaction with a borate (B1201080) ester to install the boronic acid functionality.

-

Deprotect the hydroxyl group.

-

Induce cyclization to form the benzoxaborole ring.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and a general experimental workflow.

References

- 1. 2-anilino-4-aryl-8H-purine derivatives as inhibitors of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 71597-85-8|this compound|BLD Pharm [bldpharm.com]

- 3. Design, synthesis, and biological evaluation of estrone-derived hedgehog signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Stereoselective Synthesis of F-Ring Saturated Estrone-Derived Inhibitors of Hedgehog Signaling Based on Cyclopamine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Novel Benzoxaborole Is Active against Escherichia coli and Binds to FabI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 8. www1.udel.edu [www1.udel.edu]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 4-Hydroxyphenylboronic Acid in Suzuki-Miyaura Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile palladium-catalyzed method for the formation of carbon-carbon bonds. This reaction has become indispensable in modern organic synthesis, particularly in the pharmaceutical and materials science industries, due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide array of boronic acids.[1][2] 4-Hydroxyphenylboronic acid is a particularly valuable building block in this context. Its bifunctional nature, possessing both a reactive boronic acid moiety for coupling and a phenolic hydroxyl group for further functionalization, makes it a cornerstone for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).[2][3][4]

These application notes provide a comprehensive overview of the use of this compound in Suzuki-Miyaura coupling reactions, including detailed experimental protocols, a summary of reaction conditions, and key applications in drug discovery.

Applications in Drug Discovery and Development

This compound serves as a critical intermediate in the synthesis of a variety of therapeutic agents.[2] The hydroxyphenyl motif is a common structural feature in many biologically active compounds. The Suzuki-Miyaura coupling allows for the direct installation of this moiety onto various aromatic and heteroaromatic scaffolds, enabling the rapid generation of compound libraries for lead discovery and optimization.[3][4]

One notable example is in the synthesis of flavonoids, such as genistein, which exhibit a range of biological activities. The coupling of a suitable iodochromone with this compound is a key step in the synthesis of this isoflavone.[5] The hydroxyl group on the phenyl ring can also be used as a handle for further chemical modifications, allowing for the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

Suzuki-Miyaura Coupling: Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Protocols

Below are two detailed protocols for the Suzuki-Miyaura coupling of an aryl bromide with this compound. The first is a general thermal procedure, and the second utilizes microwave irradiation for accelerated reaction times.

Protocol 1: General Thermal Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the synthesis of bisphenol neolignans.[6]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.5 mmol, 1.5 equiv)

-

Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.01 mmol, 1 mol%)

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf, 0.03 mmol, 3 mol%)

-

3 M Aqueous potassium carbonate (K₂CO₃) solution (1.7 mL, 5.0 equiv)

-

Tetrahydrofuran (THF), anhydrous (60 mM solution of aryl bromide)

-

Nitrogen or Argon gas

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

-

Magnetic stirrer and heating mantle/oil bath

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (nitrogen or argon), add the aryl bromide (1.0 mmol), this compound (207 mg, 1.5 mmol), Pd(OAc)₂ (2.2 mg, 0.01 mmol), and dppf (16.6 mg, 0.03 mmol).

-

Add anhydrous THF (to make a 60 mM solution of the aryl bromide).

-

Add the 3 M aqueous K₂CO₃ solution (1.7 mL).

-

Stir the reaction mixture vigorously at 67 °C for 20 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is a general procedure that can be adapted for this compound, offering significantly reduced reaction times.[7]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

Potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Tetrabutylammonium bromide (TBAB, 1.0 mmol, 1.0 equiv)

-

Water

-

Microwave reactor vials

-

Microwave synthesizer

Procedure:

-

In a microwave reactor vial, combine the aryl bromide (1.0 mmol), this compound (165 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), K₂CO₃ (276 mg, 2.0 mmol), and TBAB (322 mg, 1.0 mmol).

-

Add a suitable volume of water (e.g., 5 mL).

-

Seal the vial and place it in the microwave synthesizer.

-

Irradiate the reaction mixture at 150 °C for 15 minutes.

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 (steps 7-11).

Experimental Workflow

The general workflow for performing and analyzing a Suzuki-Miyaura coupling reaction is outlined below.

References

Application Notes and Protocols for 4-Hydroxyphenylboronic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyphenylboronic acid is a versatile and indispensable reagent in modern organic synthesis, prized for its dual functionality of a nucleophilic hydroxyl group and a readily transmetalated boronic acid moiety. This unique structure makes it a valuable building block for the construction of complex molecular architectures, particularly in the pharmaceutical and materials science industries.[1] Its primary applications lie in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and copper-catalyzed Chan-Lam cross-coupling reactions, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are fundamental in the synthesis of biaryl compounds, diaryl ethers, and N-aryl compounds, which are common motifs in biologically active molecules.[1]

This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in key organic transformations.

I. Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, typically between an organoboron compound and an organohalide, catalyzed by a palladium(0) complex. This compound serves as an excellent coupling partner for the introduction of a phenol (B47542) moiety, a common substructure in many pharmaceutical agents.[1]

A. General Reaction Scheme

The general scheme for the Suzuki-Miyaura coupling of this compound with an aryl halide is as follows:

R2NH + (HO)2B-C6H4-OH ---[Cu Catalyst, Base (optional), Solvent, Oxidant (Air)]--> R2N-C6H4-OH``` Where R can be H, alkyl, or aryl.

B. Data Presentation: Chan-Lam Coupling Conditions and Yields

The following table provides representative conditions for the Chan-Lam coupling of arylboronic acids with various nitrogen-containing nucleophiles. These conditions can be adapted for reactions with this compound.

| Entry | Boronic Acid | Nucleophile | Catalyst (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Aniline | Cu(OAc)₂ (0.1) | 2,6-Lutidine (2.0) | CH₂Cl₂ | RT | 48 | 91 |

| 2 | Phenylboronic acid | Imidazole (B134444) | [Cu(OH)·TMEDA]₂Cl₂ (0.05) | - | CH₂Cl₂ | RT | 12 | 95 |

| 3 | 4-Methoxyphenylboronic acid | Pyrrolidine | Cu(OAc)₂ (1.0) | Pyridine (B92270) (2.0) | CH₂Cl₂ | RT | 72 | 85 |

| 4 | Phenylboronic acid | Benzamide | Cu(OAc)₂ (0.1) | Cs₂CO₃ (2.0) | Dioxane | 100 | 24 | 75 |

C. Experimental Protocol: Synthesis of 4-(1H-Imidazol-1-yl)phenol

This protocol provides a representative procedure for the N-arylation of imidazole with this compound via a Chan-Lam coupling.

Materials:

-

Imidazole (1.0 equiv.)

-